Noladin ether

Descripción general

Descripción

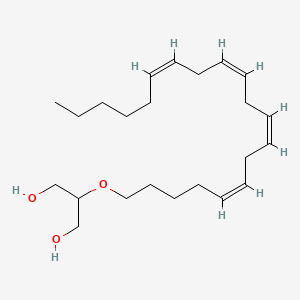

El 2-araquidonil gliceril éter es un endocannabinoide putativo descubierto por Lumír Hanuš y sus colegas en la Universidad Hebrea de Jerusalén, Israel . Es un éter formado a partir del análogo alcohólico del ácido araquidónico y el glicerol . Este compuesto es conocido por su función como agonista endógeno del receptor cannabinoide tipo 1 (CB1) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 2-araquidonil gliceril éter implica la reacción del ácido araquidónico con glicerol bajo condiciones específicas. La aislamiento del cerebro porcino implica una mezcla de cloroformo y metanol, seguida de la adición de agua y posterior filtración . La muestra sintética se confirma mediante espectrometría de masas y espectrometría de retrodispersión de Rutherford .

Métodos de Producción Industrial: Actualmente, hay información limitada sobre los métodos de producción industrial del 2-araquidonil gliceril éter. La mayor parte de la producción se lleva a cabo en laboratorios de investigación para estudios científicos .

Análisis De Reacciones Químicas

Isolation from Porcine Brain

The isolation process involves a series of extraction and purification steps:

-

Solvent Extraction

-

Column Chromatography

-

HPLC Purification

NMR Spectroscopy

The structure of this compound is confirmed via 1D and 2D NMR experiments:

| Carbon Number | δ (ppm) | Proton δ (ppm) | Key Correlations |

|---|---|---|---|

| 1 | 14.0 | 0.88 (t, 6.9 Hz) | 2, 3, 4, 5 |

| 6, 7, 9, 10, 12, 13, 15, 16 | 128.0–129.8 | 5.37 (m) | Alkene methine protons |

| 20 | 69.9 | 3.58 (t, 6.6 Hz) | 19 |

| 22 | 79.3 | 3.45 (p, 4.8, 9.4 Hz) | 23, 25 |

Key Observations :

-

Alkene methine protons (6, 7, 9, 10, 12, 13, 15, 16) are overlapping due to similar chemical environments .

-

Methylene protons (8, 11, 14) adjacent to double bonds show complex splitting .

HPLC and UV-Vis Analysis

-

Purity Confirmation : Synthetic and natural this compound show identical HPLC retention times (22.88 minutes) and UV-Vis spectra .

-

Mobile Phase : Acetonitrile/water (70:30, v/v) under isocratic conditions .

Stability and Biochemical Relevance

This compound’s ether linkage confers greater enzymatic stability compared to ester-linked endocannabinoids like 2-arachidonoylglycerol (2-AG) . This structural feature reduces hydrolysis by enzymes like fatty acid amide hydrolase (FAAH), making it a more persistent signaling molecule .

Pharmacological Binding Assays

Aplicaciones Científicas De Investigación

Ophthalmological Applications

Intraocular Pressure Regulation

Noladin ether has been studied for its effects on intraocular pressure (IOP), which is crucial in managing glaucoma. A significant study demonstrated that topical administration of this compound resulted in a decrease in IOP in rabbits. The mechanism appears to involve the CB1 receptor, as the reduction was blocked by the CB1 antagonist AM251, indicating that this compound's action is receptor-mediated .

Aqueous Humor Outflow Facility

Another study focused on this compound's role in enhancing aqueous humor outflow facility. In a porcine anterior-segment perfused organ culture model, it was found that this compound increased outflow facility in a concentration-dependent manner. This effect was also mediated through CB1 receptors and involved the p42/44 MAP kinase signaling pathway, highlighting its potential for treating conditions associated with impaired aqueous humor dynamics .

Appetite Regulation

Effects on Eating Motivation

Research indicates that this compound can influence appetite and food intake. In experiments with male rats, systemic administration of this compound led to increased food intake and enhanced motivation to obtain food. This hyperphagic effect was dose-dependent and linked to the activation of CB1 receptors, underscoring its potential role in appetite regulation .

| Study | Effect Observed | Mechanism |

|---|---|---|

| Laine et al. (2002) | Decrease in IOP | CB1 receptor mediation |

| Njie et al. (2006) | Increased aqueous humor outflow facility | CB1 receptor and MAP kinase pathway |

| British Journal of Pharmacology (2012) | Increased food intake and motivation | CB1 receptor activation |

Neurobiological Effects

Sensory Neurotransmission Modulation

This compound has also been shown to attenuate sensory neurotransmission in isolated rat mesenteric arterial beds through a non-CB1/CB2 mechanism. This finding suggests that this compound may have broader neurobiological implications beyond cannabinoid receptor interactions, potentially influencing pain perception and vascular responses .

Case Studies

- Case Study 1: Glaucoma Management

- Objective: To evaluate the efficacy of this compound in reducing IOP.

- Method: Topical application on rabbit eyes.

- Results: Significant reduction in IOP observed; effects mediated by CB1 receptors.

- Case Study 2: Appetite Stimulation

- Objective: To assess the impact of this compound on feeding behavior.

- Method: Systemic administration in non-deprived rats.

- Results: Increased food intake and lever pressing for food; effects blocked by CB1 antagonists.

Mecanismo De Acción

El 2-araquidonil gliceril éter ejerce sus efectos uniéndose al receptor cannabinoide tipo 1 (CB1) y parcialmente al canal de potencial transitorio de receptor vanilloide 1 (TRPV1) . Al unirse a los receptores CB1, inhibe la adenilato ciclasa y estimula la vía ERK-MAPK, regulando las transiciones de calcio . Esto da como resultado varios efectos fisiológicos, incluida la sedación, la hipotermia y la inmovilidad intestinal .

Compuestos Similares:

Araquidonoiletanolamida (Anandamide): Otro endocannabinoide que se une a los receptores CB1 pero es una amida en lugar de un éter.

2-Araquidonil glicerol: Un endocannabinoide de tipo éster que también se une a los receptores CB1.

Singularidad: El 2-araquidonil gliceril éter es único debido a su enlace éter, lo que lo hace más estable metabólicamente en comparación con otros endocannabinoides como el 2-araquidonil glicerol . Esta estabilidad da como resultado una vida media más larga y efectos fisiológicos prolongados .

Comparación Con Compuestos Similares

Arachidonoyl ethanolamide (Anandamide): Another endocannabinoid that binds to CB1 receptors but is an amide rather than an ether.

2-Arachidonoyl glycerol: An ester-type endocannabinoid that also binds to CB1 receptors.

Uniqueness: 2-Arachidonyl glyceryl ether is unique due to its ether linkage, which makes it more metabolically stable compared to other endocannabinoids like 2-arachidonoyl glycerol . This stability results in a longer half-life and prolonged physiological effects .

Actividad Biológica

Noladin ether (2-arachidonyl glyceryl ether) is a notable compound within the endocannabinoid system, primarily recognized for its selective agonistic activity at the cannabinoid receptor type 1 (CB1) and its potential interactions with other receptors such as GPR55. This article synthesizes current research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is classified as an ether-type endocannabinoid, which distinguishes it from other well-known endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). Its structure was confirmed through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, demonstrating a unique binding affinity profile:

Pharmacological Effects

This compound exhibits a range of biological activities, primarily mediated through its interaction with the CB1 receptor. Key effects observed in various studies include:

- Sedation and Hypothermia : Administration of this compound in animal models resulted in sedation and lowered body temperature .

- Intestinal Motility : It induced intestinal immobility in mice, suggesting potential applications in gastrointestinal disorders .

- Antinociception : Mild pain relief effects were noted, which may have implications for pain management therapies .

Table 1: Summary of Biological Activities of this compound

This compound's primary mechanism involves its action on the CB1 receptor. However, it also interacts with GPR55, another receptor implicated in cannabinoid signaling:

- CB1 Agonism : this compound acts as a potent agonist at the CB1 receptor, influencing various physiological responses such as sedation and analgesia.

- GPR55 Interaction : It has been reported to exhibit agonistic activity at GPR55 with an EC50 value of approximately , contributing to its vasorelaxant effects observed in isolated arterial preparations .

Case Studies and Experimental Findings

Several experimental studies have highlighted this compound's effects on sensory neurotransmission and vascular responses:

- In isolated rat mesenteric arterial beds, this compound was shown to reduce frequency-dependent vasorelaxation induced by sensory nerve activation. This effect was concentration-dependent, with significant reductions observed at concentrations as low as .

- The compound did not directly modulate TRPV1 receptors but acted through a prejunctional site that is sensitive to pertussis toxin (PTX), indicating a complex mechanism involving multiple pathways beyond classical cannabinoid signaling .

Implications for Drug Development

The stability of this compound compared to other endocannabinoids like anandamide (which is rapidly hydrolyzed in vivo) suggests its potential as a lead compound for drug development. Its unique pharmacological profile may allow for targeted therapeutic applications in conditions such as chronic pain, anxiety disorders, and gastrointestinal diseases.

Propiedades

IUPAC Name |

2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJUUWXZAQHCNC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018178 | |

| Record name | 2-Arachidonylglyceryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Arachidonyl Glycerol ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

222723-55-9 | |

| Record name | Noladin ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222723-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noladin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222723559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglyceryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HU-310 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D295FLV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Arachidonyl Glycerol ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.